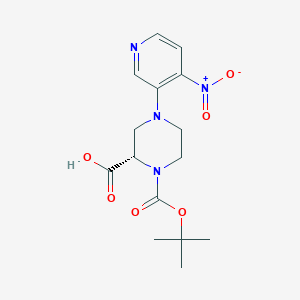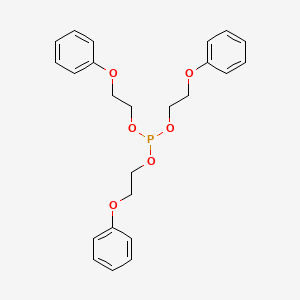
Tris(2-phenoxyethyl) phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2-phenoxyethyl) phosphite: is an organophosphorus compound with the molecular formula C24H27O6P . It is a phosphite ester, characterized by the presence of three 2-phenoxyethyl groups attached to a phosphorus atom. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(2-phenoxyethyl) phosphite can be synthesized through the reaction of phosphorus trichloride with 2-phenoxyethanol. The reaction typically occurs in the presence of a base, such as pyridine, which acts as a catalyst. The general reaction scheme is as follows:
PCl3+3C6H5OCH2CH2OH→P(OCH2CH2OC6H5)3+3HCl
The reaction is carried out under controlled conditions to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tris(2-phenoxyethyl) phosphite can undergo oxidation reactions to form corresponding phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to produce phosphorous acid and 2-phenoxyethanol.
Substitution: It can participate in substitution reactions where the phenoxyethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Substitution Reagents: Halides, alcohols.
Major Products Formed:
Oxidation: Tris(2-phenoxyethyl) phosphate.
Hydrolysis: Phosphorous acid and 2-phenoxyethanol.
Substitution: Various substituted phosphites depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tris(2-phenoxyethyl) phosphite is used as a stabilizer in polymer chemistry to prevent degradation during processing. It acts as an antioxidant, protecting polymers from oxidative damage.
Biology: In biological research, it is used as a reagent for the synthesis of phosphite esters, which are intermediates in the synthesis of various biologically active compounds.
Medicine: While not directly used as a drug, this compound is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is widely used in the production of flame retardants, plasticizers, and lubricants. Its ability to stabilize polymers makes it valuable in the manufacturing of plastics and other polymer-based materials.
Mechanism of Action
The primary mechanism by which tris(2-phenoxyethyl) phosphite exerts its effects is through its antioxidant properties. It decomposes hydroperoxides, which are harmful intermediates formed during the oxidation of polymers. By breaking down these hydroperoxides, it prevents the oxidative degradation of the polymer chains, thereby enhancing the material’s stability and longevity.
Comparison with Similar Compounds
Tris(2-chloroethyl) phosphate (TCEP): Used as a flame retardant and plasticizer.
Tris(2-butoxyethyl) phosphate (TBEP): Used as a plasticizer and flame retardant.
Tris(2-ethylhexyl) phosphate (TEHP): Used as a plasticizer and lubricant.
Uniqueness: Tris(2-phenoxyethyl) phosphite is unique due to its phenoxyethyl groups, which provide distinct chemical properties compared to other tris(alkyl) phosphites. Its ability to act as an antioxidant and stabilizer in polymer chemistry sets it apart from other similar compounds, making it particularly valuable in applications requiring enhanced material stability.
Properties
CAS No. |
4486-47-9 |
|---|---|
Molecular Formula |
C24H27O6P |
Molecular Weight |
442.4 g/mol |
IUPAC Name |
tris(2-phenoxyethyl) phosphite |
InChI |
InChI=1S/C24H27O6P/c1-4-10-22(11-5-1)25-16-19-28-31(29-20-17-26-23-12-6-2-7-13-23)30-21-18-27-24-14-8-3-9-15-24/h1-15H,16-21H2 |
InChI Key |
PXFYTECEPODOQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOP(OCCOC2=CC=CC=C2)OCCOC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


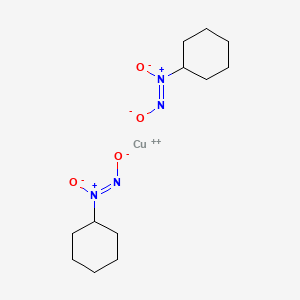
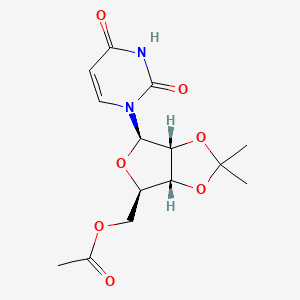
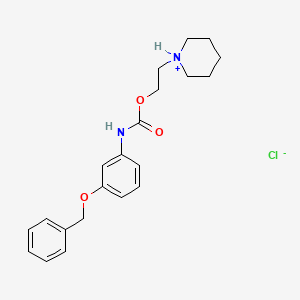
![bis[(2-hydroxy-5-methoxycarbonylphenyl)methyl] (E)-but-2-enedioate](/img/structure/B13733870.png)

![2,4-Dimethyl-6-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B13733898.png)
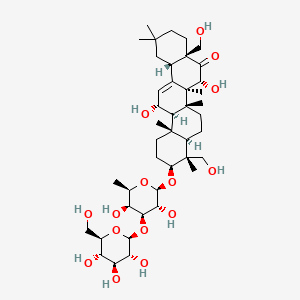
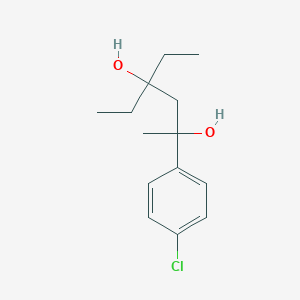
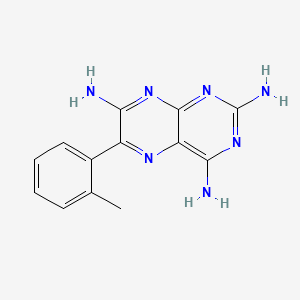
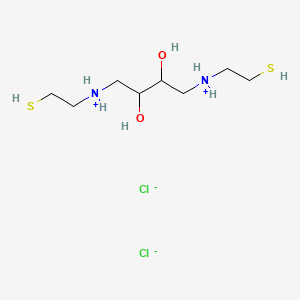
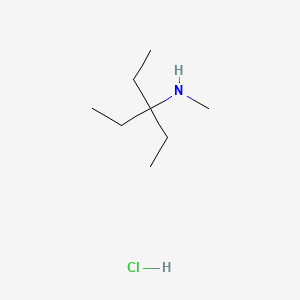

![ethyl 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate](/img/structure/B13733931.png)
